![molecular formula C13H17NO2S B13340171 4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13340171.png)
4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that belongs to the thieno[3,2-b]pyrrole family. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyrrole core with an isopentyl and a methyl substituent. Compounds in this family have been studied for their diverse applications in medicinal chemistry, including antiviral and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with alkyl halides in the presence of a base such as sodium hydride . The reaction conditions typically include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, and other nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted products such as esters and amides .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Antiviral Activity: The compound acts as an allosteric inhibitor of viral RNA-dependent RNA polymerase, thereby inhibiting viral replication.
Anticancer Activity: It inhibits lysine-specific demethylases (KDM1A and LSD1), leading to alterations in gene expression and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Similar structure but with a methyl group instead of an isopentyl group.
4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Contains an allyl group instead of an isopentyl group.
4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Contains a benzyl group instead of an isopentyl group.
Uniqueness
4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the isopentyl group can influence the compound’s lipophilicity, membrane permeability, and overall pharmacokinetic properties .
Properties
Molecular Formula |
C13H17NO2S |
|---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
2-methyl-4-(3-methylbutyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C13H17NO2S/c1-8(2)4-5-14-10-6-9(3)17-12(10)7-11(14)13(15)16/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
UNGDPKFVEHHGEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2CCC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine](/img/structure/B13340090.png)
![5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13340094.png)
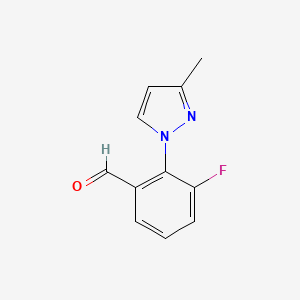
![(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B13340111.png)
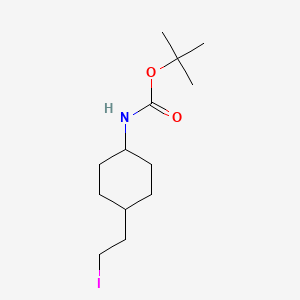

![tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13340125.png)
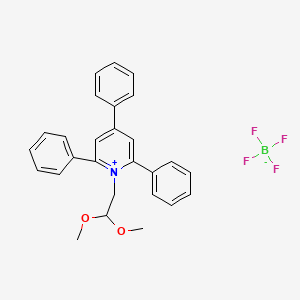
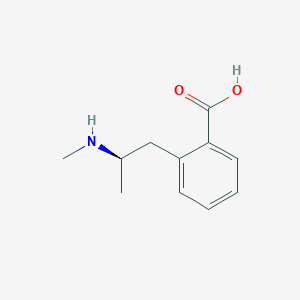

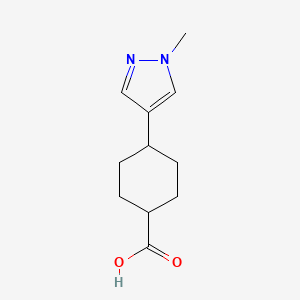
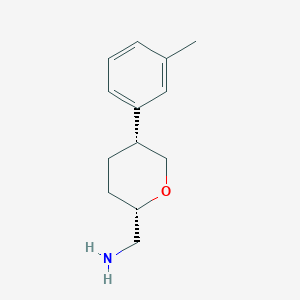
![3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13340175.png)

